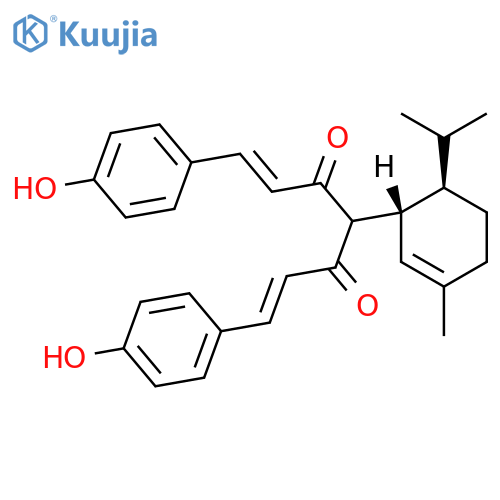Cas no 1810034-40-2 (Curcumaromin C)

Curcumaromin C structure
商品名:Curcumaromin C
Curcumaromin C 化学的及び物理的性質
名前と識別子
-
- Curcumaromin C
- 1810034-40-2
- AKOS040761549
- (1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione
- CS-0149557
-
- インチ: InChI=1S/C29H32O4/c1-19(2)25-15-4-20(3)18-26(25)29(27(32)16-9-21-5-11-23(30)12-6-21)28(33)17-10-22-7-13-24(31)14-8-22/h5-14,16-19,25-26,29-31H,4,15H2,1-3H3/b16-9+,17-10+/t25-,26+/m1/s1
- InChIKey: XPEWDUSWUQJRDO-WUDRIEKWSA-N
- ほほえんだ: CC(C)C1CCC(C)=CC1C(C(=O)\C=C\c1ccc(O)cc1)C(=O)\C=C\c1ccc(O)cc1 |c:7|
計算された属性
- せいみつぶんしりょう: 444.23005950g/mol
- どういたいしつりょう: 444.23005950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 702
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- 疎水性パラメータ計算基準値(XlogP): 6.3
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 631.8±50.0 °C at 760 mmHg
- フラッシュポイント: 349.9±26.6 °C
- じょうきあつ: 0.0±1.9 mmHg at 25°C
Curcumaromin C セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Curcumaromin C 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN3733-1 mL * 10 mM (in DMSO) |
Curcumaromin C |
1810034-40-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4610 | 2023-09-15 | |
| TargetMol Chemicals | TN3733-5 mg |
Curcumaromin C |
1810034-40-2 | 98% | 5mg |
¥ 4,510 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3733-1 mg |
Curcumaromin C |
1810034-40-2 | 1mg |
¥3235.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3733-1 ml * 10 mm |
Curcumaromin C |
1810034-40-2 | 1 ml * 10 mm |
¥ 4610 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C37170-5 mg |
CurcumarominC |
1810034-40-2 | 5mg |
¥6400.0 | 2022-04-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C37170-5mg |
CurcumarominC |
1810034-40-2 | ,96.0% | 5mg |
¥6400.0 | 2023-09-08 | |
| TargetMol Chemicals | TN3733-5mg |
Curcumaromin C |
1810034-40-2 | 5mg |
¥ 4510 | 2024-07-20 |
Curcumaromin C 関連文献
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
1810034-40-2 (Curcumaromin C) 関連製品
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量